molecular formula C10H9ClO B2402249 2-(4-chlorophenyl)cyclobutan-1-one CAS No. 162521-18-8

2-(4-chlorophenyl)cyclobutan-1-one

Cat. No.: B2402249
CAS No.: 162521-18-8
M. Wt: 180.63
InChI Key: UTFRILQDTLDKHQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)cyclobutan-1-one is an organic compound featuring a cyclobutanone ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing cyclobutanones, including 2-(4-chlorophenyl)cyclobutan-1-one, is through the [2 + 2] cycloaddition reaction. This reaction involves the combination of an alkene with a ketene or keteniminium salt under UV light or other catalytic conditions . Another method involves the dialkylation of 1,3-dithiane with 1-bromo-3-chloropropane, followed by deprotection to the ketone using mercuric chloride and cadmium carbonate .

Industrial Production Methods

Industrial production of cyclobutanones often relies on scalable and efficient synthetic routes. The [2 + 2] cycloaddition reaction is favored due to its robustness and applicability in large-scale synthesis . Additionally, advancements in catalytic processes have enabled more efficient production of these compounds.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The 4-chlorophenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound without the 4-chlorophenyl group.

    2-Phenylcyclobutanone: Similar structure but with a phenyl group instead of a 4-chlorophenyl group.

    2-(4-Methylphenyl)cyclobutanone: Similar structure but with a 4-methylphenyl group.

Uniqueness

2-(4-chlorophenyl)cyclobutan-1-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(4-chlorophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFRILQDTLDKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-chloro-benzaldehyde (142 mg, 1 mmol) and cyclopropyldiphenylsulfonium tetrafluoroborate (317 mg, 1 mmol) in 10 ml dry THF, cooled to 0° C., was added dropwise, with stirring, a slurry of potassium tert. butoxide (1.4 ml 1M). After addition was complete the reaction was stirred 30 min. and 1M tetrafluoroboric acid (10% in THF) (10 ml) was added. The mixture was allowed to warm to room temperature and was taken up into ether and the ether solution was washed with saturated NaHCO3, brine and water and was dried. Filtration and concentration by rotary evaporation gave an oil. Chromatography over silica gel and elution i-Hx:ether 5:1 gave 2-(4-chlorophenyl)cyclobutanone as an oil. (180 mg, 83%).
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
317 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-chloro-4-(cyclopropylidenemethyl)benzene (5 g, 30 mmol) in CH2Cl2 (80 ml) was added in 5 separate portions m-chloroperbenzoic acid (5.3 g, 30 mmol) at 0° C. After stirring at 0° C. for 3 h, the reaction mixture was washed with saturated NaHCO3 aqueous solution and brine, dried over Na2SO4 and concentrated. To the crude product in CH2Cl2 (40 ml) was added 10% HBF4 (11.6 ml 48% HBF4 and 46 ml H2O). After stirring at rt for 17 h, the mixture was extracted with CH2Cl2, washed with saturated NaHCO3 aq. solution and brine. The solvent was removed in vacuo, and the residue was purified by column chromatography on silica gel (eluent i-hexane, KMnO4 stain) to give 2-(4-chlorophenyl)cyclobutanone (3.470 g, 64%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two

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